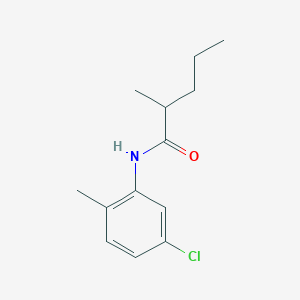![molecular formula C19H18N2O4S B263149 ethyl 2-({[2-(methoxycarbonyl)phenyl]sulfanyl}methyl)-1H-benzimidazole-1-carboxylate](/img/structure/B263149.png)
ethyl 2-({[2-(methoxycarbonyl)phenyl]sulfanyl}methyl)-1H-benzimidazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-({[2-(methoxycarbonyl)phenyl]sulfanyl}methyl)-1H-benzimidazole-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a benzimidazole derivative that has been synthesized using a specific method.
Wirkmechanismus
The mechanism of action of ethyl 2-({[2-(methoxycarbonyl)phenyl]sulfanyl}methyl)-1H-benzimidazole-1-carboxylate is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It is also believed to inhibit the growth of microorganisms by disrupting their cell membranes.
Biochemical and Physiological Effects:
Ethyl 2-({[2-(methoxycarbonyl)phenyl]sulfanyl}methyl)-1H-benzimidazole-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ethyl 2-({[2-(methoxycarbonyl)phenyl]sulfanyl}methyl)-1H-benzimidazole-1-carboxylate in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful compound for studying the effects of antimicrobial agents on various microorganisms. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of ethyl 2-({[2-(methoxycarbonyl)phenyl]sulfanyl}methyl)-1H-benzimidazole-1-carboxylate. One area of research is the development of new derivatives of this compound with improved therapeutic properties. Another area of research is the study of the mechanism of action of this compound to better understand its effects on microorganisms and cancer cells. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases is an area of interest for future research.
In conclusion, ethyl 2-({[2-(methoxycarbonyl)phenyl]sulfanyl}methyl)-1H-benzimidazole-1-carboxylate is a compound with significant potential for therapeutic applications. Its synthesis method has been optimized to produce high yields of the compound with good purity. This compound has been extensively studied for its antimicrobial, antifungal, and anticancer properties, as well as its potential use in the treatment of neurodegenerative diseases. While there are some limitations to its use in lab experiments, the future directions for research on this compound are promising.
Synthesemethoden
The synthesis of ethyl 2-({[2-(methoxycarbonyl)phenyl]sulfanyl}methyl)-1H-benzimidazole-1-carboxylate involves the reaction of 2-mercaptobenzimidazole with 2-(methoxycarbonyl)benzaldehyde in the presence of a catalyst. The resulting product is then treated with ethyl chloroformate to form the final compound. This method has been optimized to produce high yields of the compound with good purity.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-({[2-(methoxycarbonyl)phenyl]sulfanyl}methyl)-1H-benzimidazole-1-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have antimicrobial, antifungal, and anticancer properties. This compound has also been studied for its potential use as an anti-inflammatory agent and for the treatment of neurodegenerative diseases.
Eigenschaften
Produktname |
ethyl 2-({[2-(methoxycarbonyl)phenyl]sulfanyl}methyl)-1H-benzimidazole-1-carboxylate |
|---|---|
Molekularformel |
C19H18N2O4S |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
ethyl 2-[(2-methoxycarbonylphenyl)sulfanylmethyl]benzimidazole-1-carboxylate |
InChI |
InChI=1S/C19H18N2O4S/c1-3-25-19(23)21-15-10-6-5-9-14(15)20-17(21)12-26-16-11-7-4-8-13(16)18(22)24-2/h4-11H,3,12H2,1-2H3 |
InChI-Schlüssel |
AQPMHXQGGJFZIL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C2=CC=CC=C2N=C1CSC3=CC=CC=C3C(=O)OC |
Kanonische SMILES |
CCOC(=O)N1C2=CC=CC=C2N=C1CSC3=CC=CC=C3C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263068.png)


![2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B263075.png)
![Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263077.png)


![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B263085.png)




